molecular formula C17H12F3N3O2 B12765600 1,3-Dihydro-1'-acetyl-5-(trifluoromethyl)spiro(2H-benzimidazole-2,3'-(3H)indol)-2'(1'H)-one CAS No. 93500-62-0

1,3-Dihydro-1'-acetyl-5-(trifluoromethyl)spiro(2H-benzimidazole-2,3'-(3H)indol)-2'(1'H)-one

Cat. No.: B12765600
CAS No.: 93500-62-0
M. Wt: 347.29 g/mol
InChI Key: ZYVKZNWPFWLLLX-UHFFFAOYSA-N
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Description

1,3-Dihydro-1’-acetyl-5-(trifluoromethyl)spiro(2H-benzimidazole-2,3’-(3H)indol)-2’(1’H)-one is a complex organic compound characterized by its unique spiro structure, which involves a benzimidazole ring fused to an indole ring. The presence of a trifluoromethyl group and an acetyl group adds to its chemical diversity, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-1’-acetyl-5-(trifluoromethyl)spiro(2H-benzimidazole-2,3’-(3H)indol)-2’(1’H)-one typically involves multiple steps:

    Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Indole Ring: The indole ring can be introduced through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.

    Spiro Formation: The spiro linkage is formed by a cyclization reaction, often involving a nucleophilic attack on an electrophilic center.

    Acetylation: The acetyl group is introduced via acetylation using acetic anhydride or acetyl chloride.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzimidazole rings.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Alcohols or amines, depending on the site of reduction.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dihydro-1’-acetyl-5-(trifluoromethyl)spiro(2H-benzimidazole-2,3’-(3H)indol)-2’(1’H)-one has applications in several fields:

    Chemistry: Used as a building block for more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in cancer research due to its ability to interact with DNA and proteins.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: It can interact with enzymes, DNA, and proteins, altering their function.

    Pathways Involved: It may inhibit or activate specific biochemical pathways, depending on its binding affinity and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dihydro-1’-acetyl-5-(trifluoromethyl)spiro(2H-benzimidazole-2,3’-(3H)indol)-2’(1’H)-one: Similar in structure but may differ in functional groups or ring substitutions.

    Spiroindolobenzimidazoles: Compounds with similar spiro structures but different substituents.

    Trifluoromethylated Benzimidazoles: Compounds with trifluoromethyl groups but lacking the spiro linkage.

Uniqueness

The unique combination of a spiro linkage, trifluoromethyl group, and acetyl group makes 1,3-Dihydro-1’-acetyl-5-(trifluoromethyl)spiro(2H-benzimidazole-2,3’-(3H)indol)-2’(1’H)-one distinct. This combination imparts unique chemical properties and potential biological activities not found in other similar compounds.

Properties

CAS No.

93500-62-0

Molecular Formula

C17H12F3N3O2

Molecular Weight

347.29 g/mol

IUPAC Name

1'-acetyl-5-(trifluoromethyl)spiro[1,3-dihydrobenzimidazole-2,3'-indole]-2'-one

InChI

InChI=1S/C17H12F3N3O2/c1-9(24)23-14-5-3-2-4-11(14)16(15(23)25)21-12-7-6-10(17(18,19)20)8-13(12)22-16/h2-8,21-22H,1H3

InChI Key

ZYVKZNWPFWLLLX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C3(C1=O)NC4=C(N3)C=C(C=C4)C(F)(F)F

Origin of Product

United States

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